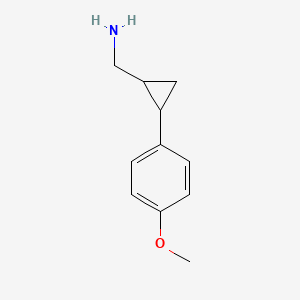
(2-(4-Methoxyphenyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(4-Methoxyphenyl)cyclopropyl)methanamine” is a chemical compound with a molecular weight of 177.25 . It has a cyclopropyl group attached to a methoxyphenyl group via a methanamine linkage .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group (a three-membered carbon ring) attached to a methoxyphenyl group (a phenyl ring with a methoxy substituent) via a methanamine linkage . The InChI code for this compound is 1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11H,6-7,12H2,1H3 .科学的研究の応用
Oxygen Acidity and Reactivity
- Study of Radical Cations : A study on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol (1) and cyclopropyl[bis(4-methoxyphenyl)]methanol (2) in acidic and basic solutions provides insights into oxygen acidity and potential applications in synthetic chemistry. The study detailed the product distributions and proposed mechanisms involving O-neophyl shift and C-cyclopropyl beta-scission (Bietti et al., 2006).
Synthesis and Characterization
Synthesis of Quinoline Derivatives : Research on the synthesis of new [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, starting from 4-methoxyaniline, demonstrates applications in medicinal chemistry. These compounds showed moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Synthesis of Schiff Bases : Another study explored Schiff bases derived from 4-nitrocinnamaldehyde, where one compound (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine was synthesized and characterized. This research contributes to the understanding of structural and electronic properties of such compounds, useful in material sciences (Ani et al., 2021).
Pharmacological Applications
Novel Serotonin/Noradrenaline Reuptake Inhibitors : A novel series of 1-(2-phenoxyphenyl)methanamines, including compounds structurally related to (2-(4-Methoxyphenyl)cyclopropyl)methanamine, were disclosed for their dual serotonin and noradrenaline reuptake pharmacology, indicating potential applications in treating mood disorders (Whitlock et al., 2008).
Antidepressant Drug Candidates : A study on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives found that these compounds, acting as "biased agonists" of serotonin 5-HT1A receptors, showed promising antidepressant-like activity. This suggests potential applications in developing new antidepressants (Sniecikowska et al., 2019).
Material Science and Chemical Synthesis
Luminescent Platinum(II) Complexes : Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving 4-methoxyphenyl methanamine suggests applications in materials science, particularly in the development of new luminescent materials (Lai et al., 1999).
Synthesis of Antimicrobial and Antioxidant Compounds : A study on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and antioxidant activities, indicating potential applications in pharmaceutical and health-related fields (Raghavendra et al., 2016).
作用機序
特性
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKUTZLBDYTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)
![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)
![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
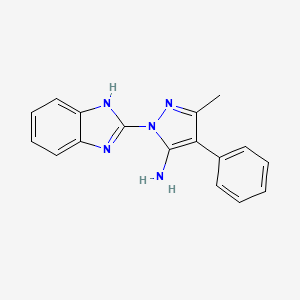
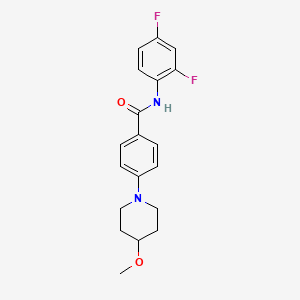
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)
![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)
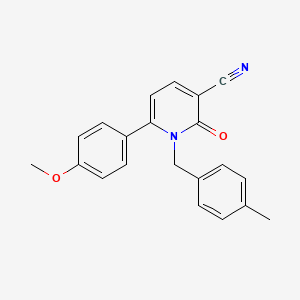
phenyl]methylidene})amine](/img/structure/B2865742.png)
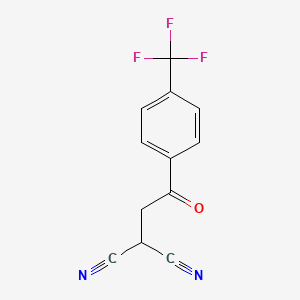

![N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2865745.png)